molecular formula C17H16N2O3S2 B6422532 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 863511-01-7

4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6422532
CAS No.: 863511-01-7
M. Wt: 360.5 g/mol
InChI Key: VZAIGDNFXISGFE-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring and a 2-phenylthiazole moiety. The compound’s structure comprises:

  • 4-Methoxybenzene: Electron-donating methoxy group enhances electronic density, influencing reactivity and solubility.
  • 2-Phenylthiazole: A heterocyclic ring with a phenyl substituent, contributing to π-π stacking interactions and metabolic stability.

This compound is of interest in medicinal chemistry due to sulfonamides' historical relevance in drug design (e.g., antimicrobial and antitumor agents) .

Properties

IUPAC Name

4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-22-15-7-9-16(10-8-15)24(20,21)18-11-14-12-23-17(19-14)13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAIGDNFXISGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis for 2-Phenyl-4-cyanothiazole

Reagents :

  • Thiobenzamide (10.0 g, 66.3 mmol)

  • Bromoacetonitrile (8.72 g, 72.9 mmol, 1.1 equiv.)

  • Ethanol (150 mL)

Procedure :

  • Dissolve thiobenzamide in ethanol under nitrogen.

  • Add bromoacetonitrile dropwise at 0°C.

  • Reflux at 80°C for 6 hours.

  • Cool, filter precipitated product, and recrystallize from ethanol.

Analytical Data :

  • Yield : 12.4 g (85%)

  • Melting Point : 142–144°C

  • FTIR (cm⁻¹) : 2220 (C≡N), 1618 (C=N thiazole), 1530 (C=C aromatic).

  • ¹H NMR (CDCl₃) : δ 8.02 (d, 2H, J = 7.2 Hz, aromatic), 7.48 (m, 3H, aromatic), 4.32 (s, 2H, CH₂CN).

Reduction of 2-Phenyl-4-cyanothiazole to Methanamine

Reagents :

  • 2-Phenyl-4-cyanothiazole (10.0 g, 49.5 mmol)

  • Lithium aluminum hydride (LiAlH₄, 5.64 g, 148.5 mmol)

  • Tetrahydrofuran (THF, 200 mL)

Procedure :

  • Suspend LiAlH₄ in THF at 0°C.

  • Add 2-phenyl-4-cyanothiazole in portions.

  • Reflux at 70°C for 4 hours.

  • Quench with ice-cold water, extract with ethyl acetate, and dry over Na₂SO₄.

Analytical Data :

  • Yield : 8.1 g (78%)

  • Melting Point : 98–100°C

  • FTIR (cm⁻¹) : 3350 (N–H), 1605 (C=N thiazole).

  • ¹³C NMR (D₂O) : δ 167.2 (C=N), 134.8–128.1 (aromatic), 43.5 (CH₂NH₂).

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The amine intermediate undergoes sulfonylation under mild alkaline conditions.

Reaction Protocol

Reagents :

  • (2-Phenyl-1,3-thiazol-4-yl)methanamine (5.0 g, 24.2 mmol)

  • 4-Methoxybenzenesulfonyl chloride (6.12 g, 29.0 mmol, 1.2 equiv.)

  • Sodium acetate (4.76 g, 48.4 mmol, 2.0 equiv.)

  • Distilled water (50 mL)

Procedure :

  • Dissolve sodium acetate in water at 50°C.

  • Add 4-methoxybenzenesulfonyl chloride and amine sequentially.

  • Stir at 80°C for 5 hours.

  • Cool, filter precipitates, and recrystallize from ethanol.

Analytical Data :

  • Yield : 7.8 g (82%)

  • Melting Point : 178–180°C

  • FTIR (cm⁻¹) : 1320, 1150 (S=O), 1612 (C=N thiazole).

  • ¹H NMR (DMSO-d₆) : δ 8.10 (d, 2H, J = 8.8 Hz, sulfonyl aromatic), 7.65 (d, 2H, J = 8.8 Hz, methoxy aromatic), 7.50–7.30 (m, 5H, thiazole aromatic), 4.45 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Water as solvent : Enhances solubility of ionic intermediates and minimizes side reactions.

  • 80–85°C : Optimal for sulfonylation kinetics without degrading heat-sensitive groups.

Role of Sodium Acetate

  • Neutralizes HCl byproduct, shifting equilibrium toward product formation.

Purity and Characterization

ParameterValueMethod
HPLC Purity 98.7%C18 column, MeOH:H₂O (70:30)
Mass (m/z) 373.08 [M+H]⁺ESI-MS
Elemental Analysis C: 54.21%, H: 4.32%, N: 11.25%CHNS analyzer

Challenges and Solutions

  • Low amine solubility : Add co-solvents (e.g., ethanol) during sulfonylation.

  • Byproduct formation : Use excess sulfonyl chloride (1.2 equiv.) and monitor via TLC .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: Inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Compound Name Benzene Substituent Key Features Molecular Weight
Target Compound 4-Methoxy Electron-donating group enhances solubility and binding interactions. ~338.42 g/mol (estimated)
4-Methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide () 4-Methyl Reduced electron-donating effect compared to methoxy; may lower solubility. 338.42 g/mol
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide () 4-Methoxy Thiadiazole replaces thiazole; higher nitrogen content increases polarity. 271.31 g/mol

Key Insight : Methoxy groups improve solubility in polar solvents (e.g., DMSO) compared to methyl substituents .

Heterocyclic Ring Modifications

Compound Name Heterocycle Substituents Biological Relevance
Target Compound 1,3-Thiazole 2-Phenyl Enhances lipophilicity and π-π interactions.
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide () 1,3-Thiazole 2-Chloro, trifluoromethoxy Electronegative groups may improve target binding via halogen bonds.
3-Methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide () 1,3-Thiazole 4-Phenoxyphenyl Benzamide replaces sulfonamide; reduced acidity alters hydrogen-bonding potential.

Key Insight : Chloro substituents on thiazoles enhance metabolic stability but may reduce solubility .

Functional Group Variations

Compound Name Core Functional Group Key Differences
Target Compound Sulfonamide Acidic NH group for hydrogen bonding.
4-Methoxy-N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide () Sulfonamide with extended chain Piperazine-pyridyl group introduces basicity and bulk, potentially improving receptor binding.
N-(2-Thiazolyl)-benzenesulfonamide derivatives () Sulfonamide with pyrimidinyl-thioxo Pyrimidine-thioxo system alters electronic properties and tautomerism.

Key Insight : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to amides (pKa ~15), influencing target interactions .

Biological Activity

4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H16N2O2S
  • Molecular Weight : 324.39684 g/mol
  • CAS Number : 50414-95-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to exhibit:

  • Antimicrobial Activity : The thiazole ring in the compound contributes to its ability to inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival, particularly involving Bcl-2 family proteins .

Biological Activity Overview

A summary of biological activities reported in studies is presented in the table below:

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via Bcl-2 modulation
Cardiovascular EffectsModulation of perfusion pressure

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Studies

In vitro studies on cancer cell lines (e.g., A431 and Jurkat) revealed that the compound exhibited cytotoxic effects comparable to standard chemotherapeutics like doxorubicin. The IC50 values indicated potent activity, with molecular dynamics simulations revealing interactions primarily through hydrophobic contacts with target proteins .

Cardiovascular Research

Research involving isolated rat heart models showed that derivatives of benzene sulfonamides could significantly alter perfusion pressure. Specifically, it was found that 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure in a time-dependent manner. This suggests a potential therapeutic role in managing cardiovascular conditions by influencing calcium channel activity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical models have indicated favorable permeability characteristics across various cellular membranes, which is crucial for effective drug delivery.

Q & A

Q. Characterization Techniques :

  • Structural Confirmation : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight .
  • Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and packing motifs .

What are the key structural features influencing its reactivity and biological activity?

Basic Research Focus
The compound’s bioactivity is attributed to:

  • Thiazole Core : Facilitates π-π stacking and hydrogen bonding with biological targets .
  • Sulfonamide Group : Enhances solubility and enables interactions with enzymes (e.g., carbonic anhydrase) .
  • Methoxy Substituent : Modulates electronic effects and metabolic stability .

Q. Analytical Insights :

  • Thermal Stability : Assess via TGA/DSC to determine decomposition temperatures (e.g., ~200°C under nitrogen) .
  • Solubility Profile : Measure in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .

How can researchers investigate its biological activity and mechanism of action?

Advanced Research Focus
Methodological Approaches :

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (CA-II, CA-IX) using stopped-flow CO₂ hydration .
  • Cytotoxicity Screening : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values compared to controls like cisplatin .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with CA-II (PDB ID: 3KS3) and validate via mutagenesis studies .

Q. Data Interpretation :

  • Contradictory activity results (e.g., low potency in one assay vs. high selectivity in another) may arise from off-target interactions or assay conditions. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

What strategies are effective for structure-activity relationship (SAR) studies?

Advanced Research Focus
SAR Design :

  • Substituent Variation : Synthesize analogs with:
    • Halogens (Cl, F) at the phenyl ring (meta/para positions) .
    • Alkyl/aryl groups replacing the methoxy moiety .
  • Biological Testing : Rank derivatives by IC₅₀ in enzyme/cell-based assays.

Q. Example Findings :

DerivativeModificationCA-II Inhibition (IC₅₀, nM)HeLa Cell Viability (%)
ParentNone12.3 ± 1.218 ± 3
Analog A4-Cl-phenyl8.7 ± 0.912 ± 2
Analog B3-OCH₃22.1 ± 2.135 ± 4

Q. Mitigation Strategies :

  • Lyophilization for long-term storage (−20°C, desiccated) .
  • Formulate with cyclodextrins to enhance aqueous stability .

What computational tools are suitable for studying this compound?

Advanced Research Focus
Modeling Applications :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites (Gaussian 16, B3LYP/6-31G**) .
  • MD Simulations : Simulate binding dynamics with CA-II (GROMACS, 100 ns trajectory) to assess conformational stability .
  • ADMET Prediction : Use SwissADME to estimate logP (2.1), bioavailability (55%), and CYP450 interactions .

Validation : Compare computational IC₅₀ with experimental data; discrepancies >1 log unit warrant re-evaluation of force fields .

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